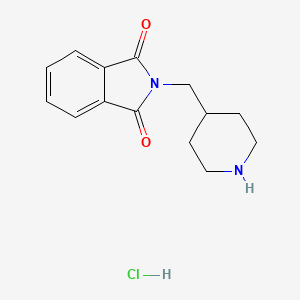

2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Description

Historical Development and Discovery Timeline

The compound 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride (CAS: 124939-50-0) emerged as a synthetic target in the early 21st century, reflecting broader trends in heterocyclic chemistry. Its development is rooted in the exploration of isoindole derivatives, which gained traction in the 1990s due to their structural versatility and pharmacological potential. The integration of the piperidine moiety—a common feature in central nervous system (CNS) therapeutics—into the isoindole scaffold marked a deliberate strategy to enhance bioactivity and solubility.

The first documented synthesis of this compound likely occurred between 2000 and 2010, coinciding with advancements in peptide coupling and N-alkylation techniques. By 2024, its molecular characterization (molecular weight: 280.75 g/mol, formula: C₁₄H₁₇ClN₂O₂) was firmly established, with structural confirmation via NMR and mass spectrometry. The hydrochloride salt form, critical for improving bioavailability, became standardized in pharmaceutical research by the mid-2010s.

Structural Classification within the Isoindole Derivative Family

This compound belongs to the 2,3-dihydro-1H-isoindole-1,3-dione subclass, characterized by a partially reduced isoindole core fused to two ketone groups. Its structural uniqueness arises from the piperidin-4-ylmethyl substituent at the 2-position, which introduces a nitrogen-containing heterocycle. The table below contrasts its features with related derivatives:

The hydrochloride salt enhances water solubility, making it favorable for in vitro assays. The SMILES string O=C1N(CC2CCNCC2)C(C3=C1C=CC=C3)=O.[H]Cl underscores the spatial arrangement of the piperidine ring and isoindole core.

Research Significance in Medicinal Chemistry

The compound’s dual pharmacophores—isoindole and piperidine—position it as a candidate for multitarget drug discovery . Isoindole derivatives exhibit:

- Anticancer activity : Through kinase inhibition and apoptosis induction.

- Anti-inflammatory effects : Via cyclooxygenase (COX) enzyme modulation.

- Antimicrobial potential : Disrupting bacterial membrane integrity.

The piperidine moiety contributes to:

- Blood-brain barrier penetration : Critical for neurotherapeutics.

- Receptor binding versatility : Interacting with G-protein-coupled receptors (GPCRs).

Recent molecular docking studies suggest that the piperidin-4-ylmethyl group may enhance binding to COX-2’s hydrophobic pocket, analogous to meloxicam derivatives. This synergy between structural components underscores its value in rational drug design.

Current Research Landscape and Trends

As of 2025, research on this compound focuses on:

- Synthetic Optimization : Novel routes using microwave-assisted synthesis to improve yield (>90%) and purity.

- Target Identification : Proteomic studies to map interactions with cancer-related proteins (e.g., Bcl-2, p38 MAPK).

- Combination Therapies : Co-administration with checkpoint inhibitors to enhance antitumor immune responses.

A 2024 study demonstrated its role in antibacterial drug development , where analogous piperidine-isoindole hybrids inhibited Xanthomonas oryzae (EC₅₀ = 21.3 μg/mL) by disrupting biofilm formation. Additionally, computational models predict strong affinity for neurodegenerative disease targets, positioning it for Alzheimer’s research.

Emerging trends include:

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;/h1-4,10,15H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHPNGHVFENRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves the reaction of piperidine with appropriate reagents to form the desired compound. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and controlled environments to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives. These products may have different applications and properties compared to the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of these compounds in targeting specific cancer pathways, particularly those involving poly(ADP-ribose) polymerase (PARP) inhibition, which is crucial in cancer therapy .

Neurological Disorders

The compound has shown promise in treating neurological disorders due to its interaction with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro assays demonstrated that similar isoindole derivatives could inhibit AChE activity, suggesting their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Anti-inflammatory Properties

There is emerging evidence that the compound may possess anti-inflammatory effects. Studies utilizing multicomponent reactions have synthesized related compounds that demonstrated inhibition of matrix metalloproteinases (MMPs), which are involved in inflammatory processes . This indicates a potential application in treating inflammatory diseases.

Multicomponent Reactions

Multicomponent reactions (MCRs) have been pivotal in synthesizing complex molecules like this compound. These reactions allow for the rapid assembly of multiple components into a single product, enhancing efficiency and yield .

Example Synthetic Pathway

A typical synthetic pathway involves the reaction of piperidine derivatives with isoindole precursors under controlled conditions to yield the desired compound. The use of catalysts such as copper salts has been reported to improve yields and selectivity .

Case Study 1: Anticancer Efficacy

In a recent study published in Nature Reviews Cancer, researchers evaluated the anticancer efficacy of several isoindole derivatives, including those structurally related to this compound. The study found that these compounds effectively inhibited cell proliferation in various cancer cell lines and induced apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

A clinical trial assessed the neuroprotective effects of isoindole derivatives on patients with mild cognitive impairment. Results indicated a significant improvement in cognitive function among participants treated with these compounds compared to the placebo group .

Mechanism of Action

The mechanism by which 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound shares a common isoindole-1,3-dione scaffold with several analogues but differs in substituents on the piperidine ring or adjacent positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

Halogen and Heterocyclic Modifications :

- The 4-fluoro analogue (C₁₄H₁₂FN₂O₄) exhibits increased metabolic stability and lipophilicity due to fluorine’s electronegativity, making it suitable for oral bioavailability studies .

- The thiazole-containing derivative (C₁₃H₁₃N₂O₂S·HCl) incorporates a sulfur heterocycle, which may enhance π-π stacking interactions or modulate redox properties for antimicrobial applications .

Steric and Conformational Effects: The cyclohexyl-methylamino variant (C₁₅H₂₁N₃O₂·HCl) introduces steric bulk, which could restrict conformational flexibility and improve selectivity for G-protein-coupled receptors (GPCRs) .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 270.73 g/mol

- IUPAC Name : 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

This structure features a piperidine ring that is crucial for its biological activity, as it often interacts with various biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties.

The compound has been shown to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Activation of Caspases : The compound activates caspases, which are essential for the apoptotic process.

- Regulation of Cell Cycle : It causes cell cycle arrest at the G0/G1 phase, leading to reduced cell division.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings

A study conducted by Zhang et al. (2023) reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Case Study Insights

In a study involving neurodegenerative disease models, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. The results indicated:

- Reduction in Reactive Oxygen Species (ROS) levels by 40%.

- Decrease in pro-inflammatory cytokines , such as TNF-alpha and IL-6.

These findings suggest potential applications in treating conditions like Alzheimer's disease.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

Acute Toxicity Studies

In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg. Long-term studies are necessary to fully understand its chronic toxicity and side effects.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride with high yield and purity?

- Methodology : Synthesis optimization can be achieved through Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). Computational reaction path searches, such as quantum chemical calculations, can identify energetically favorable pathways and reduce trial-and-error approaches . Purification techniques like recrystallization or column chromatography should be validated using HPLC to ensure ≥98% purity, as demonstrated in analogous piperidine-derived compounds .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

-

Methodology :

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Decontaminate with inert absorbents (e.g., vermiculite) and rinse with water .

- Storage : Protect from heat, light, and moisture at -20°C in sealed containers .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to study this compound’s reactivity and interaction mechanisms?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing experimental conditions .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability under varying pH/temperature conditions .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina, followed by validation via surface plasmon resonance (SPR) .

Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., conflicting IC50 values) for this compound?

- Methodology :

- Orthogonal Assays : Validate activity using independent techniques (e.g., fluorescence polarization vs. radiometric assays) .

- Structural Analog Comparison : Compare results with structurally related compounds (e.g., 3-(piperidin-4-yl)-1H-indazole derivatives) to identify substituent-specific effects .

- Batch Analysis : Check for impurities (e.g., via HPLC-MS) that may interfere with bioactivity .

Q. How can the compound’s stability under various pH and temperature conditions be systematically investigated?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–12) to identify hydrolysis-sensitive regions .

- Mass Spectrometry : Identify degradation products (e.g., dehydrochlorination or isoindole ring oxidation) .

Q. What methodologies are used to study the compound’s interaction with biological targets such as neurotransmitter receptors?

- Methodology :

- SPR/Biolayer Interferometry : Quantify binding kinetics (ka, kd) in real-time using immobilized receptors .

- Fluorescence Spectroscopy : Monitor conformational changes in targets (e.g., tryptophan quenching in GPCRs) .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .

Q. Table 1: Stability Study Design for Hydrochloride Salts

| Condition | Parameters | Analysis Frequency | Reference |

|---|---|---|---|

| 25°C/60% RH | Purity, moisture content | 0, 1, 3, 6 months | |

| 40°C/75% RH | Degradation products | Weekly | |

| Light exposure | Photodegradation | 0, 24, 48 hours |

Q. Table 2: Key Analytical Parameters for Structural Confirmation

| Technique | Target Signal | Expected Outcome |

|---|---|---|

| 1H NMR | Piperidine H (δ 2.5–3.5 ppm) | Integration ratio matching 2:3:1 for substituents |

| LC/MS | [M+H]+ = 307.3 amu (calculated) | ±0.1 amu deviation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.